5,5-Diphenylhydantoin-3-butyric Acid Ethyl Ester
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Overview
Description
Preparation Methods
The synthesis of 5,5-Diphenylhydantoin-3-butyric Acid Ethyl Ester typically involves the reaction of 5,5-diphenylhydantoin with butyric acid and ethyl alcohol under specific conditions. The reaction is usually carried out in the presence of a catalyst to facilitate the esterification process . Industrial production methods may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity of the final product .
Chemical Reactions Analysis
5,5-Diphenylhydantoin-3-butyric Acid Ethyl Ester undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can convert it into different reduced forms.
Substitution: It can undergo substitution reactions where one functional group is replaced by another. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions.
Scientific Research Applications
5,5-Diphenylhydantoin-3-butyric Acid Ethyl Ester has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in various chemical reactions and studies.
Biology: The compound is utilized in proteomics research to study protein interactions and functions.
Industry: The compound is used in the production of various chemical products and materials.
Mechanism of Action
The mechanism of action of 5,5-Diphenylhydantoin-3-butyric Acid Ethyl Ester involves its interaction with specific molecular targets and pathways. It functions by blocking sodium channels, which modulates the excitation of neurons . This action is similar to that of phenytoin, a well-known antiepileptic drug .
Comparison with Similar Compounds
5,5-Diphenylhydantoin-3-butyric Acid Ethyl Ester can be compared with other similar compounds such as:
Phenytoin: Both compounds share a similar mechanism of action by blocking sodium channels.
5,5-Diphenylhydantoin: This compound is a precursor to this compound and shares similar chemical properties.
Ethyl Butyrate: Although structurally different, it shares the ester functional group with this compound.
These comparisons highlight the unique properties and applications of this compound in various fields of research and industry.
Properties
IUPAC Name |
ethyl 4-(2,5-dioxo-4,4-diphenylimidazolidin-1-yl)butanoate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22N2O4/c1-2-27-18(24)14-9-15-23-19(25)21(22-20(23)26,16-10-5-3-6-11-16)17-12-7-4-8-13-17/h3-8,10-13H,2,9,14-15H2,1H3,(H,22,26) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YGXLQWAFBJPVDO-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CCCN1C(=O)C(NC1=O)(C2=CC=CC=C2)C3=CC=CC=C3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22N2O4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40652562 |
Source
|
Record name | Ethyl 4-(2,5-dioxo-4,4-diphenylimidazolidin-1-yl)butanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40652562 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
366.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
56976-65-9 |
Source
|
Record name | Ethyl 4-(2,5-dioxo-4,4-diphenylimidazolidin-1-yl)butanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40652562 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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